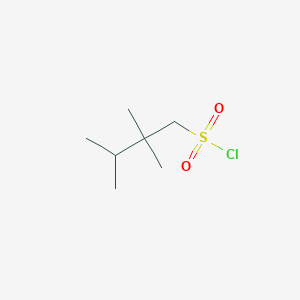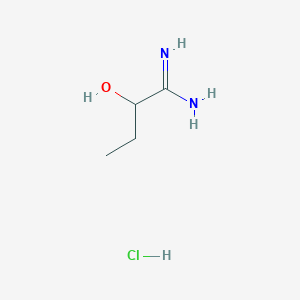
Ethyl 5-nitroisoquinoline-3-carboxylate
Übersicht
Beschreibung
Ethyl 5-nitroisoquinoline-3-carboxylate (ENIC) is a chemical compound with the molecular formula C12H10N2O4 .
Synthesis Analysis
The synthesis of Ethyl 5-nitroisoquinoline-3-carboxylate involves several steps. A new approach for the synthesis of Ethyl Substituted Isoquinoline-3-Carboxylate has been reported . The detailed synthesis process is not available in the search results.Molecular Structure Analysis
The molecular structure of Ethyl 5-nitroisoquinoline-3-carboxylate is characterized by its molecular formula C12H10N2O4 . The detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
Ethyl 5-nitroisoquinoline-3-carboxylate has a molecular weight of 246.22 g/mol . The detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Anticancer Research
Ethyl 5-nitroisoquinoline-3-carboxylate serves as a key intermediate in the synthesis of quinoline derivatives, which are known for their anticancer properties. Quinoline motifs are present in various FDA-approved drugs and exhibit a broad spectrum of biological responses, including anticancer activities. The compound’s role in the development of new chemotherapeutic agents is significant due to its potential to inhibit cancer cell growth and proliferation .
Antioxidant Development
The structural framework of Ethyl 5-nitroisoquinoline-3-carboxylate is conducive to the creation of antioxidants. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells. Research into antioxidants is crucial for preventing diseases associated with oxidative stress, such as neurodegenerative disorders .
Anti-Inflammatory Agents
Inflammation is a biological response to harmful stimuli, and chronic inflammation can lead to various diseases. Ethyl 5-nitroisoquinoline-3-carboxylate derivatives have been studied for their anti-inflammatory properties, making them valuable in the design of new anti-inflammatory drugs .
Antimalarial Applications
Quinoline derivatives, synthesized using Ethyl 5-nitroisoquinoline-3-carboxylate, have historically been effective against malaria. The compound’s application in creating antimalarial drugs is crucial, especially in regions where malaria is endemic and resistance to existing drugs is growing .
Anti-SARS-CoV-2 (COVID-19)
The ongoing research into treatments for COVID-19 includes the use of quinoline derivatives. Ethyl 5-nitroisoquinoline-3-carboxylate could play a role in the synthesis of compounds with anti-SARS-CoV-2 activity, contributing to the global effort to combat the pandemic .
Antituberculosis Activity
Tuberculosis (TB) remains a major global health challenge. Ethyl 5-nitroisoquinoline-3-carboxylate is involved in the creation of antituberculosis agents. Its derivatives can inhibit the bacteria responsible for TB, offering a pathway to new treatments for this infectious disease .
Eigenschaften
IUPAC Name |
ethyl 5-nitroisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-2-18-12(15)10-6-9-8(7-13-10)4-3-5-11(9)14(16)17/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWBVUYNXZRAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=CC=C(C2=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride](/img/structure/B1447008.png)



